Predicted Lipophilicity and Membrane Permeability: LogP Comparison with the Nitrile Analog
The target compound (ethyl ester) shows a predicted LogP of 1.68 , compared to the nitrile analog (CAS 1022901-66-1) which has a predicted XLogP of 2.0 . The lower lipophilicity of the ester suggests improved aqueous solubility and potentially different membrane partitioning characteristics, making the ester a more suitable starting point for targets requiring reduced logP for pharmacokinetic optimization.
| Evidence Dimension | Predicted octanol/water partition coefficient (LogP/XLogP) |
|---|---|
| Target Compound Data | LogP = 1.68 |
| Comparator Or Baseline | 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile (CAS 1022901-66-1), XLogP = 2.0 |
| Quantified Difference | Δ LogP = -0.32 (lower lipophilicity for the ester) |
| Conditions | In silico predicted values (XLogP3/consensus LogP); no experimental logP data available. |
Why This Matters
For library design or lead optimization, a 0.32 log unit difference can significantly shift predicted in vivo distribution volumes and solubility profiles, influencing the selection of the ester over the nitrile for specific medicinal chemistry programs.
